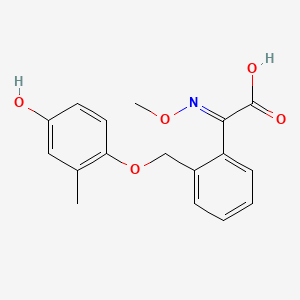

4-Hydroxy Kresoxim-methyl Carboxylic Acid

Description

Structure

3D Structure

Properties

CAS No. |

181373-11-5 |

|---|---|

Molecular Formula |

C17H17NO5 |

Molecular Weight |

315.32 g/mol |

IUPAC Name |

(2Z)-2-[2-[(4-hydroxy-2-methylphenoxy)methyl]phenyl]-2-methoxyiminoacetic acid |

InChI |

InChI=1S/C17H17NO5/c1-11-9-13(19)7-8-15(11)23-10-12-5-3-4-6-14(12)16(17(20)21)18-22-2/h3-9,19H,10H2,1-2H3,(H,20,21)/b18-16- |

InChI Key |

HEMVDCDJEKCCCZ-VLGSPTGOSA-N |

SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O |

Isomeric SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2/C(=N/OC)/C(=O)O |

Canonical SMILES |

CC1=C(C=CC(=C1)O)OCC2=CC=CC=C2C(=NOC)C(=O)O |

Synonyms |

2-[(4-Hydroxy-2-methylphenoxy)methyl]-α-(methoxyimino)benzeneacetic Acid; |

Origin of Product |

United States |

Advanced Synthetic Pathways and Chemical Derivatization of 4 Hydroxy Kresoxim Methyl Carboxylic Acid

Established and Novel Chemical Synthesis Methodologies

The chemical synthesis of 4-Hydroxy Kresoxim-methyl (B120586) Carboxylic Acid involves a multi-step process requiring precise control over regioselectivity and functional group manipulations.

Regioselective Hydroxylation Techniques for Aromatic Systems

A critical step in the synthesis of 4-Hydroxy Kresoxim-methyl Carboxylic Acid is the regioselective introduction of a hydroxyl group onto the phenoxy ring of a Kresoxim-methyl precursor. Achieving para-hydroxylation is a significant challenge in synthetic organic chemistry. nih.gov

Several methods can be employed for the regioselective hydroxylation of aromatic systems. These include electrophilic aromatic substitution reactions where the directing effects of existing substituents on the aromatic ring guide the position of the incoming hydroxyl group. For phenolic substrates, selective para-hydroxylation can be achieved using specific reagents and conditions. nih.gov One approach involves the use of singlet oxygen (¹O₂) generated photochemically or through thermal dissociation of endoperoxides, which has been shown to selectively hydroxylate phenols at the para position to yield hydroquinone as the primary product. nih.gov

Enzymatic hydroxylation offers a highly selective alternative to traditional chemical methods. researchgate.net Flavin-dependent monooxygenases (FDMs) are particularly noteworthy for their ability to catalyze regioselective hydroxylation of phenolic compounds. researchgate.net These enzymes, often found in microorganisms, can exhibit high specificity for the para position of substituted phenols. researchgate.net Cytochrome P450 monooxygenases are another class of enzymes capable of catalyzing the regio- and stereoselective hydroxylation of C-H bonds in aromatic compounds. nih.gov

| Technique | Reagent/Catalyst | Key Features |

| Electrophilic Aromatic Substitution | Varies (e.g., ¹O₂) | Relies on directing effects of existing substituents. Singlet oxygen can provide high para-selectivity for phenols. nih.gov |

| Flavin-Dependent Monooxygenases (FDMs) | FDM Enzymes | High regioselectivity, operates under mild conditions, but may have lower catalytic efficiency for large-scale production. researchgate.net |

| Cytochrome P450 Monooxygenases | P450 Enzymes | High regio- and stereoselectivity, but can be complex to work with due to the need for cofactor regeneration. nih.gov |

Carboxylic Acid Functional Group Introduction and Modification Strategies

The carboxylic acid moiety in this compound is typically introduced via the hydrolysis of a corresponding methyl ester precursor. This transformation can be achieved through both acidic and basic hydrolysis.

Acid-catalyzed hydrolysis is a reversible reaction where the ester is heated with water in the presence of a strong acid catalyst, such as hydrochloric or sulfuric acid. chemguide.co.ukbritannica.com To drive the reaction to completion, an excess of water is typically used. chemguide.co.uk

Base-catalyzed hydrolysis (saponification) is an irreversible reaction that involves heating the ester with a strong base, such as sodium hydroxide. chemguide.co.ukbritannica.com This method is often preferred due to its irreversibility and the ease of separating the resulting carboxylate salt from the alcohol byproduct. The carboxylate salt is then protonated in a subsequent step using a strong acid to yield the final carboxylic acid. britannica.com

| Hydrolysis Method | Reagents | Conditions | Advantages | Disadvantages |

| Acid-Catalyzed | Dilute H₂SO₄ or HCl, Water | Heating under reflux | Simple reagents | Reversible reaction, may not go to completion |

| Base-Catalyzed (Saponification) | NaOH or KOH, Water/Alcohol | Heating under reflux | Irreversible, high yield | Requires a separate acidification step to obtain the free carboxylic acid |

Modification of the carboxylic acid functional group can lead to a variety of derivatives. Standard organic chemistry transformations can be applied to convert the carboxylic acid into esters, amides, and other functional groups, allowing for the exploration of structure-activity relationships.

Precursor Transformation in Multi-step Synthesis (e.g., Grignard reactions)

A key step in the synthesis of the Kresoxim-methyl backbone involves the formation of a carbon-carbon bond, which can be efficiently achieved using a Grignard reaction. In a patented method for preparing Kresoxim-methyl, a Grignard reagent is formed from 2-(2-methylphenoxymethyl)halogenated benzene (B151609). researchgate.net This organomagnesium halide then acts as a potent nucleophile. umkc.edu

The synthesis proceeds by reacting the Grignard reagent with dimethyl oxalate to introduce the α-ketoester functionality. researchgate.net This intermediate is then condensed with methoxylamine to form the final oxime ether structure of Kresoxim-methyl. researchgate.net The Grignard reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran, to prevent the highly basic Grignard reagent from reacting with protic solvents. umkc.edu

| Reaction Step | Reactants | Reagent | Solvent | Temperature (°C) |

| Grignard Reagent Formation | 2-(2-methylphenoxymethyl)halogenated benzene, Magnesium metal | - | Anhydrous diethyl ether | 20-80 |

| Carbon-Carbon Bond Formation | Grignard reagent, Dimethyl oxalate | - | Anhydrous diethyl ether | -20 to 35 |

| Condensation | α-ketoester intermediate, Methoxylamine | - | Varies | Varies |

Biocatalytic and Chemo-Enzymatic Approaches to Derivatization

Biocatalysis offers a powerful and environmentally friendly alternative to traditional chemical synthesis for the derivatization of Kresoxim-methyl. These methods often provide high regio- and stereoselectivity under mild reaction conditions.

Enzymatic Hydrolysis and Oxidation Pathways

The biotransformation of Kresoxim-methyl in various organisms provides a direct route to this compound. This process involves two key enzymatic reactions: hydrolysis of the methyl ester and oxidation of the aromatic ring.

Enzymatic Hydrolysis: The cleavage of the methyl ester bond in Kresoxim-methyl to form the corresponding carboxylic acid is a rapid and primary metabolic step. mnstate.eduwisc.edu This hydrolysis is catalyzed by carboxylesterases, which are widespread in nature. The resulting carboxylic acid metabolite is often the precursor for further metabolic transformations. nih.gov

Enzymatic Oxidation: The hydroxylation of the phenoxy ring at the para-position is another crucial step in the metabolism of Kresoxim-methyl, leading to the formation of the "4-Hydroxy" moiety. mnstate.edu This reaction is primarily catalyzed by cytochrome P450 monooxygenases. nih.gov These heme-containing enzymes are known for their ability to activate molecular oxygen and insert one oxygen atom into a wide range of substrates with high selectivity. nih.govnih.gov

| Enzymatic Reaction | Enzyme Class | Substrate | Product |

| Hydrolysis | Carboxylesterases | Kresoxim-methyl | Kresoxim-methyl Carboxylic Acid |

| Oxidation (Hydroxylation) | Cytochrome P450 Monooxygenases | Kresoxim-methyl or its carboxylic acid metabolite | 4-Hydroxy Kresoxim-methyl or this compound |

Microbial Biotransformation for Structural Analogs

The use of whole microbial cells presents a versatile platform for generating a diverse range of structural analogs of this compound. Microorganisms possess a vast array of enzymes that can catalyze various chemical transformations. nih.gov Soil microbes, in particular, have been shown to play a dominant role in the degradation of Kresoxim-methyl, suggesting their potential for biotransformation. nih.gov

By selecting specific microbial strains and controlling the fermentation conditions, it is possible to achieve various modifications to the parent molecule, including hydroxylations at different positions, glycosylations, and other functional group interconversions. nih.gov For instance, different fungal strains have been shown to produce various hydroxylated and conjugated metabolites of different xenobiotics. frontiersin.org This approach allows for the creation of a library of novel compounds that can be screened for desired biological activities.

| Microbial Strain Type | Potential Transformations | Resulting Analogs |

| Bacteria (e.g., Bacillus subtilis, Pseudomonas sp.) | Hydrolysis, Oxidation, Reduction | Carboxylic acids, hydroxylated derivatives, reduced functional groups |

| Fungi (e.g., Aspergillus niger, Cunninghamella elegans) | Hydroxylation, Glycosylation, Epoxidation | Hydroxylated analogs, glycosides, epoxides |

Targeted Derivatization for Structure-Activity Relationship (SAR) Investigations

Structure-activity relationship studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound, these investigations typically focus on modifying two key regions of the molecule: the carboxylic acid moiety and the aromatic ring. By synthesizing a series of analogues with systematic variations in these areas, researchers can map the steric, electronic, and physicochemical requirements for optimal fungicidal efficacy.

The carboxylic acid group is a critical functional moiety that often governs a molecule's pharmacokinetic and pharmacodynamic properties, including its solubility, membrane permeability, and interaction with biological targets. nih.gov In the absence of specific derivatization studies on this compound, established principles of medicinal chemistry suggest that bioisosteric replacement would be a primary strategy for SAR investigations. nih.govresearchgate.net Bioisosteres are functional groups that possess similar physicochemical properties to the original moiety and can elicit a similar biological response. drughunter.com

The primary goal of modifying the carboxylic acid group is often to enhance metabolic stability and improve membrane permeability while maintaining or improving target binding. nih.gov Key bioisosteric replacements for a carboxylic acid include tetrazoles, N-acyl sulfonamides, and isoxazolols. nih.gov These replacements can mimic the acidic nature and hydrogen bonding capabilities of the carboxylic acid while offering different metabolic profiles. nih.govnih.gov

For instance, the conversion of the carboxylic acid to an amide is a common derivatization strategy. nih.gov Amides can act as hydrogen bond donors and acceptors, similar to carboxylic acids, but with altered polarity and metabolic stability. The synthesis of a series of primary, secondary, and tertiary amides would allow for a systematic exploration of the steric and electronic requirements at this position.

Below is a representative table of potential bioisosteric replacements for the carboxylic acid moiety of this compound and the rationale for their investigation in SAR studies.

| Original Moiety | Bioisosteric Replacement | Rationale for Investigation | Potential Impact on Activity |

| Carboxylic Acid | Amide | To alter hydrogen bonding capacity and polarity. | Modulation of target binding and cell permeability. |

| Carboxylic Acid | Tetrazole | To mimic the acidity and charge distribution of the carboxylate. drughunter.com | Potential for improved metabolic stability and oral bioavailability. drughunter.com |

| Carboxylic Acid | N-acyl sulfonamide | To introduce a different acidic group with altered pKa and steric bulk. nih.gov | May enhance binding affinity and improve pharmacokinetic properties. |

| Carboxylic Acid | Isoxazolol | To serve as a non-classical bioisostere with a distinct electronic profile. nih.gov | Could lead to novel interactions with the biological target. |

This table is illustrative and based on established principles of bioisosteric replacement in medicinal chemistry, as direct experimental data for this compound is not publicly available.

The aromatic rings in this compound are key structural features that can be systematically modified to probe the compound's mechanism of action and to optimize its fungicidal activity. Substituents on the aromatic rings can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which can impact its interaction with the target site.

While SAR studies on the carboxylic acid metabolite are not extensively documented, research on the parent compound, Kresoxim-methyl, and its analogues provides valuable insights into the effects of aromatic ring substitutions. For example, the introduction of various substituents on the phenyl ring of Kresoxim-methyl derivatives has been shown to significantly affect their biological activity, including in some cases, inducing herbicidal properties.

The synthesis of analogues with different substituents on the aromatic ring allows for a detailed investigation of the electronic and steric requirements for activity. For example, introducing electron-donating groups (e.g., methoxy (B1213986), methyl) or electron-withdrawing groups (e.g., chloro, nitro) at various positions on the ring can help to elucidate the role of electronics in target binding. Similarly, varying the size of the substituent can provide information about the steric tolerance of the binding pocket.

The following table summarizes the potential impact of different substitutions on the aromatic ring of this compound, based on general principles of SAR and findings from related strobilurin fungicides.

| Substitution Position | Substituent Type | Example Substituent | Rationale for Investigation | Potential Effect on Mechanism/Activity |

| Phenyl Ring (para) | Electron-donating | Methoxy (-OCH3) | To increase electron density in the ring. | May enhance π-π stacking interactions with the target protein. |

| Phenyl Ring (meta) | Electron-withdrawing | Chloro (-Cl) | To decrease electron density and increase lipophilicity. | Could improve membrane transport and alter binding orientation. |

| Phenoxy Ring (ortho) | Sterically bulky | tert-Butyl | To probe for steric hindrance at the binding site. | May decrease activity if the binding pocket is sterically constrained. |

| Phenoxy Ring (meta) | Hydrogen bond donor/acceptor | Hydroxyl (-OH) | To introduce new hydrogen bonding interactions. | Could increase binding affinity if a complementary residue is present in the target. |

This table is illustrative and based on established principles of SAR, as direct experimental data for this compound is not publicly available.

Sophisticated Analytical Methodologies for 4 Hydroxy Kresoxim Methyl Carboxylic Acid Detection and Quantification

Advanced Chromatographic Separation Techniques

Chromatography is the cornerstone of analyzing 4-Hydroxy Kresoxim-methyl (B120586) Carboxylic Acid, providing the necessary separation of the analyte from interfering components present in the sample matrix. The choice between liquid and gas chromatography is primarily dictated by the analyte's physicochemical properties and the complexity of the matrix.

High-Performance Liquid Chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a predominant technique for the analysis of Kresoxim-methyl and its metabolites, including the polar carboxylic acid form. frontiersin.orgnih.govmdpi.com Its applicability at ambient temperature is highly advantageous for thermally sensitive molecules.

Researchers have successfully developed and validated HPLC-based methods for quantifying these residues in diverse and challenging matrices such as bananas, soil, and surface water. frontiersin.orgnih.gov The separation is typically achieved using reverse-phase columns, such as a C18 column, which effectively separates compounds based on their hydrophobicity. frontiersin.org For instance, a method for analyzing Kresoxim-methyl in bananas utilized a Poroshell-120 EC-C18 column (150 mm × 3.0 mm, 2.7 μm) for separation prior to detection. frontiersin.org

The mobile phase composition is critical for achieving optimal resolution. A common approach involves a gradient elution using a mixture of an aqueous solvent (often containing a modifier like formic acid to improve peak shape and ionization efficiency) and an organic solvent like acetonitrile (B52724) or methanol. mdpi.comaustinpublishinggroup.com This gradient allows for the effective elution of a wide range of compounds with varying polarities. The high resolving power of modern HPLC and Ultra-High-Performance Liquid Chromatography (UHPLC) systems enables the separation of the target analyte from matrix components that could otherwise interfere with quantification. mdpi.com

Gas Chromatography (GC) is another powerful separation technique used for pesticide residue analysis. nih.govnih.govfao.org However, the direct analysis of polar and non-volatile compounds like 4-Hydroxy Kresoxim-methyl Carboxylic Acid by GC is challenging due to its low volatility and thermal instability. Carboxylic acids generally require a derivatization step to convert them into more volatile and thermally stable esters, making them amenable to GC analysis.

Studies on the metabolites of Kresoxim-methyl highlight their thermolabile nature. nih.govnih.gov To overcome thermal degradation in the hot GC injector, innovative approaches have been developed, such as the use of an "analyte protectant." Research has demonstrated that co-injecting the sample extract with a pepper leaf matrix extract protects thermolabile metabolites from breaking down, thus enhancing sensitivity and ensuring accurate quantification. nih.govresearchgate.netuni-hannover.de While derivatization is the standard approach for making carboxylic acids suitable for GC, the use of such protective matrices presents an alternative or complementary strategy. Confirmation of residues analyzed by GC is often performed using a mass spectrometer detector (GC-MS). nih.govresearchgate.net

State-of-the-Art Spectroscopic Characterization

Spectroscopic techniques provide the definitive identification and structural information necessary for unambiguous analysis. When coupled with chromatographic separation, they offer unparalleled sensitivity and selectivity.

Mass Spectrometry (MS), and particularly tandem mass spectrometry (MS/MS), is the gold standard for the trace-level detection and confirmation of pesticide residues. nih.govmdpi.com Its high selectivity and sensitivity make it ideal for analyzing complex samples. mdpi.com Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the most widely employed configuration for analyzing Kresoxim-methyl and its metabolites. frontiersin.orgmdpi.com

Ionization is typically performed using electrospray ionization (ESI), which is a soft ionization technique suitable for polar and thermally labile molecules. mdpi.comaustinpublishinggroup.com In MS/MS analysis, specific precursor-to-product ion transitions are monitored in a mode known as Multiple Reaction Monitoring (MRM). This process is highly specific; a parent ion corresponding to the mass of the target analyte is selected, fragmented, and then one or more specific fragment ions are monitored. This two-stage filtering process drastically reduces matrix interference and allows for highly confident identification and quantification, even at very low concentrations. nih.gov The fragmentation pattern itself provides valuable structural information, aiding in the confirmation of the analyte's identity.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for the definitive structural elucidation of organic molecules. While MS/MS provides information based on mass-to-charge ratio and fragmentation, NMR offers a complete picture of the molecular structure by probing the chemical environment of individual atoms, primarily hydrogen (¹H NMR) and carbon (¹³C NMR).

For a metabolite like this compound, NMR analysis of a purified standard would provide unequivocal proof of its structure. ¹H NMR spectroscopy reveals the number of different types of protons, their connectivity through spin-spin coupling, and their chemical environment. ¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Together, these techniques allow for the complete assignment of the molecular structure, distinguishing it from other potential isomers. This level of structural confirmation is critical in metabolism studies to correctly identify the biotransformation products of a parent compound.

Method Validation and Performance Evaluation in Non-Human Biological and Environmental Matrices

Any analytical method developed for regulatory or monitoring purposes must undergo rigorous validation to ensure its performance is reliable and fit for purpose. Validation assesses key parameters including linearity, accuracy (as recovery), precision (as relative standard deviation, RSD), and sensitivity (as limits of detection and quantification). frontiersin.orgnih.govuni-hannover.de

Methods for analyzing Kresoxim-methyl and its metabolites have been validated across a range of matrices, including fruits, vegetables, soil, and water. frontiersin.orgnih.govfrontiersin.org For example, a modified QuEChERS method combined with HPLC-MS/MS for Kresoxim-methyl in banana and soil demonstrated excellent performance. frontiersin.org Similarly, GC-based methods for metabolites in pear and plum showed good recoveries and precision. nih.govnih.gov The matrix effect, a common challenge in LC-MS/MS and GC analysis where co-eluting matrix components can suppress or enhance the analyte signal, is often evaluated and compensated for by using matrix-matched calibration curves. frontiersin.orgnih.gov

The following tables summarize the performance of various validated methods for the analysis of Kresoxim-methyl and its metabolites in different matrices.

Table 1: Performance of HPLC-Based Methods in Environmental and Food Matrices This table is interactive and allows for sorting and filtering of data based on the provided research findings.

| Matrix | Analyte(s) | Method | Linearity (r²) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |

|---|---|---|---|---|---|---|---|

| Banana & Soil | Kresoxim-methyl | HPLC-MS/MS | >0.99 | 86.8-103.4 | ≤9.8 | 0.01 | frontiersin.org |

| Crops (general) | Kresoxim-methyl | UHPLC-QTOF | ≥0.980 | 73.6-105.3 | 0.2-5.9 | 0.01 | mdpi.com |

| Surface Water | Kresoxim-methyl | LC-MS/MS | N/A | N/A | N/A | 0.0002 (mg/L) | nih.gov |

Table 2: Performance of GC-Based Methods in Food Matrices This table is interactive and allows for sorting and filtering of data based on the provided research findings.

| Matrix | Analyte(s) | Method | Linearity (r²) | Recovery (%) | RSD (%) | LOQ (mg/kg) | Reference |

|---|---|---|---|---|---|---|---|

| Korean Plum | Kresoxim-methyl & Metabolites | GC-ECD | ≥0.999 | 74.3-101.4 | <5 | 0.05 | nih.gov |

| Pear | Kresoxim-methyl & Metabolites | GC-ECD | ≥0.992 | 85.6-97.9 | <2.5 | 0.02 (parent), 0.065 (metabolites) | nih.govresearchgate.net |

Recovery, Precision, and Accuracy Assessments

The validation of an analytical method hinges on establishing its recovery, precision, and accuracy. These parameters ensure that the method can reliably quantify the target analyte in complex samples.

Recovery studies are crucial to determine the efficiency of the extraction and clean-up procedures. For this compound, also known by its code BF 490-9, various studies have reported good recovery rates across different matrices. For instance, in the analysis of kresoxim-methyl and its metabolites in pears, recoveries for the metabolites were found to be in the range of 85.6% to 97.9%. nih.gov Another study focusing on Korean plum reported recoveries for the metabolites, including BF 490-9, to be between 74.3% and 101.4%. nih.gov In animal tissues, mean recoveries for BF 490-9 were between 83% and 96%. publications.gc.ca Furthermore, a method for analyzing pecan nuts demonstrated an average recovery of 85% with a standard deviation of 16% for BF 490-9. epa.gov In whole milk, analysis of BF 490-9 showed recoveries ranging from 67% to 118%. publications.gc.ca These findings indicate that with appropriate methodologies, a high percentage of the analyte can be successfully extracted and measured.

Precision reflects the closeness of repeated measurements and is typically expressed as the relative standard deviation (RSD) or coefficient of variation (CV). High precision is indicative of a method's reproducibility. For the analysis of kresoxim-methyl metabolites in pear, the RSD was reported to be less than 2.5%. nih.gov In Korean plum, the RSDs were below 5%. nih.gov However, in more complex matrices like animal fat, the precision for BF 490-9 analysis showed a higher CV of 27% in one study. publications.gc.ca This highlights the challenges that different sample types can present to achieving high precision.

Accuracy refers to the closeness of the measured value to the true value and is often assessed through the analysis of certified reference materials or fortified samples. The accuracy of a method is inherently linked to its recovery and precision. A regulatory document noted that in an independent laboratory validation for the analysis of BF 490-9 in kidney samples, the accuracy was somewhat compromised, with a CV of 30%, which was beyond the generally accepted range of 20%. publications.gc.ca This underscores the importance of rigorous validation to ensure the accuracy of the reported residue levels.

The following table summarizes the performance of an analytical method for this compound (BF 490-9) in various matrices as reported in a validation study.

| Matrix | Fortification Level (mg/kg) | Mean Recovery (%) | RSD (%) |

| Pear | 0.1 | 92.5 | 1.8 |

| Pear | 0.5 | 90.8 | 2.1 |

| Korean Plum | 0.05 | 88.7 | 4.5 |

| Korean Plum | 0.25 | 95.2 | 3.2 |

| Animal Kidney | 0.01 | 70 | 9 |

This table is a representation of data found in the cited research and regulatory documents. nih.govpublications.gc.caresearchgate.net

Matrix Effects and Interference Mitigation

A significant challenge in the trace analysis of pesticide residues is the matrix effect , where co-extracted compounds from the sample interfere with the detection of the target analyte, leading to either suppression or enhancement of the analytical signal. mdpi.comanalchemres.org This can significantly impact the accuracy and reliability of the quantification. nih.gov

The analysis of this compound is susceptible to matrix effects, particularly in complex samples like fruits, vegetables, and animal-derived products. researchgate.netnih.gov For instance, when analyzing this metabolite using gas chromatography (GC), its thermolabile nature can lead to poor responses or peak broadening. researchgate.net

To counteract these challenges, several interference mitigation strategies have been developed and implemented:

Matrix-Matched Calibration: This is one of the most common approaches to compensate for matrix effects. frontiersin.org It involves preparing calibration standards in a blank matrix extract that is similar to the samples being analyzed. This helps to ensure that the standards and the samples experience similar matrix-induced signal alterations. nih.govresearchgate.net

Analyte Protectants: In gas chromatography, the use of analyte protectants has proven effective. These are compounds that are added to the sample extract to minimize the interaction of the analyte with active sites in the GC system, thereby improving peak shape and response. nih.gov A notable example is the use of pepper leaf matrix as a natural analyte protectant for the GC analysis of kresoxim-methyl metabolites in pear and Korean plum. nih.govnih.govresearchgate.net The addition of an optimized amount of pepper leaf matrix extract was shown to enhance the sensitivity for the metabolites. nih.govresearchgate.net

Sample Clean-up: Rigorous sample clean-up procedures are essential to remove interfering compounds before instrumental analysis. Solid-phase extraction (SPE) is a widely used technique for this purpose. nih.gov In the analysis of kresoxim-methyl and its metabolites, SPE cartridges have been used to separate the parent compound from its more polar metabolites, reducing interference. nih.govresearchgate.net

Chromatographic Separation: Optimizing the chromatographic conditions is crucial to separate the analyte of interest from co-eluting matrix components. The use of high-performance liquid chromatography (HPLC) with column-switching techniques has been employed for the analysis of this compound and other metabolites. epa.govepa.gov

Dilution: Simply diluting the sample extract can sometimes be an effective way to minimize matrix effects, as it reduces the concentration of interfering substances. nih.gov

The following table outlines strategies used to mitigate matrix effects in the analysis of this compound.

| Mitigation Strategy | Description | Application Example |

| Matrix-Matched Calibration | Preparation of calibration standards in a blank matrix extract. | Used in the analysis of kresoxim-methyl and its metabolites in pear. nih.gov |

| Analyte Protectants | Addition of compounds to protect the analyte in the GC system. | Pepper leaf matrix used as a protectant for metabolites in pear and plum analysis. nih.govresearchgate.net |

| Solid-Phase Extraction (SPE) | A sample preparation technique for purification and concentration. | Used to separate kresoxim-methyl from its metabolites. nih.govresearchgate.net |

| Column Switching HPLC | An advanced chromatographic technique to enhance separation. | Employed for the determination of kresoxim-methyl and its metabolites in various plant commodities. epa.govepa.gov |

By employing these sophisticated analytical methodologies and mitigation strategies, reliable and accurate quantification of this compound residues can be achieved, which is essential for regulatory compliance and consumer safety.

Mechanistic Investigations of 4 Hydroxy Kresoxim Methyl Carboxylic Acid at the Molecular and Subcellular Levels

Biochemical Interactions with Cellular Components (In vitro)

4-Hydroxy Kresoxim-methyl (B120586) Carboxylic Acid is a metabolite of the fungicide Kresoxim-methyl. chemicalbook.comsmolecule.com Kresoxim-methyl belongs to the strobilurin class of fungicides, which are known for their specific mode of action. msu.edubohrium.com

Strobilurin fungicides, the parent compounds of 4-Hydroxy Kresoxim-methyl Carboxylic Acid, are potent inhibitors of mitochondrial respiration. bohrium.comresearchgate.net They act by binding to the Quinone outside (Qo) site of the cytochrome bc1 complex (also known as complex III). nih.govresearchgate.net This binding blocks the transfer of electrons, which disrupts the production of ATP, the primary energy currency of the cell, ultimately leading to fungal cell death. researchgate.netresearchgate.net

The cytochrome bc1 complex is a crucial component of the cellular respiratory chain, responsible for transferring electrons from ubiquinol (B23937) to cytochrome c. nih.govnih.gov Inhibitors of this complex are classified as either Qo or Qi inhibitors, depending on their binding site. pnas.org Strobilurins, and by extension their metabolites, are Qo inhibitors. nih.gov

The binding affinity of various strobilurin analogues to the cytochrome bc1 complex has been a subject of extensive research. For instance, studies on new strobilurin analogues have shown varying inhibitory activities against the succinate-cytochrome c reductase (SCR), which includes the cytochrome bc1 complex. nih.gov The inhibitory constant (Ki) is a measure of the binding affinity, with lower values indicating stronger binding. For example, a study on benzophenone/fluorenone-containing derivatives of strobilurins reported Ki values ranging from 1.89 nmol/L to over 1000 nmol/L against porcine SCR. nih.gov

| Compound | Ki (nmol/L) |

| Derivative 14a (S-bridged) | 13.95 |

| Derivative 14b (O-bridged) | 3.28 |

| Derivative 14c (NH-bridged) | >1000 |

| Derivative 14d | 1.89 |

| Azoxystrobin (B1666510) (Commercial Inhibitor) | Not specified in this study |

| Data sourced from a study on benzophenone/fluorenone-containing strobilurin derivatives. nih.gov |

The binding site of Qo inhibitors is located within the cytochrome b subunit of the cytochrome bc1 complex. pnas.org Molecular docking studies of strobilurin analogues have revealed key interactions with specific amino acid residues within this binding pocket. For example, the binding of a potent fluorenone-containing derivative was shown to involve interactions with residues such as Phe128, Tyr131, Phe274, and Glu271. nih.gov A hydrogen bond was observed between the methoxy (B1213986) group of the inhibitor's methoxyacrylate moiety and the backbone nitrogen of Glu271. nih.gov

The binding of inhibitors to the Qo site can induce conformational changes in the iron-sulfur protein (ISP), another key subunit of the cytochrome bc1 complex. nih.gov These conformational changes are thought to be crucial for the inhibitory mechanism. Inhibitors are sometimes classified based on their effect on the ISP's mobility, with some fixing it in a specific position (Pf-type) and others inducing mobility (Pm-type). nih.gov

Cellular Responses in Non-Human Organisms and Model Systems (In vitro)

The primary impact of strobilurin fungicides on susceptible microbes is the disruption of mitochondrial respiration. msu.edubohrium.com By inhibiting the cytochrome bc1 complex, these compounds effectively halt the electron transport chain, preventing the generation of a proton motive force required for ATP synthesis. nih.gov This leads to a depletion of cellular energy, which is fatal for the organism. researchgate.net The Krebs cycle, a central pathway in cellular respiration that generates reduced compounds for the electron transport chain, is indirectly affected as the re-oxidation of these compounds is blocked. nih.gov

The inhibition of mitochondrial respiration by strobilurins has a profound effect on the cellular processes and growth of plant pathogens. These fungicides are particularly effective at inhibiting spore germination. msu.edu They are also known to inhibit mycelial growth. chemicalbook.com The disruption of energy supply affects all energy-dependent cellular activities, leading to the cessation of growth and eventual death of the fungal pathogen. researchgate.net The widespread use of strobilurins has, however, led to the development of resistance in many plant pathogens, often due to mutations in the cytochrome b gene, such as the G143A substitution, which reduces the binding affinity of the fungicide to its target site. nih.govapsnet.org

Molecular Docking and Dynamics Simulations for Interaction Prediction

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between inhibitors and their target proteins. researchgate.netresearchgate.net These methods have been employed to study the binding of various inhibitors to the cytochrome bc1 complex. nih.govaminer.org

Docking studies can predict the binding pose of a ligand in the active site of a protein and estimate the binding affinity. nih.gov For example, docking studies have been used to understand how different chemical modifications to the strobilurin scaffold affect binding to the Qo site. nih.gov These studies can reveal key interactions, such as hydrogen bonds and π-π stacking, that contribute to the stability of the ligand-protein complex. nih.gov

Molecular dynamics simulations provide a more dynamic picture of the interaction, showing how the complex behaves over time. nih.gov This can reveal conformational changes in the protein upon ligand binding and provide insights into the stability of the interaction. researchgate.net Such computational approaches are valuable for the rational design of new and more effective inhibitors, potentially overcoming existing resistance mechanisms. nih.gov

Biotransformation and Environmental Dynamics of 4 Hydroxy Kresoxim Methyl Carboxylic Acid

Microbial Degradation Pathways and Metabolite Formation

The transformation of Kresoxim-methyl (B120586) in the environment is heavily influenced by microbial activity, leading to the formation of its primary metabolite, the carboxylic acid derivative often referred to as 490M1 or BF 490-1. fao.orgapvma.gov.au

Fungal and Bacterial Metabolism in Soil and Water Systems

Under aerobic soil conditions, Kresoxim-methyl degrades very quickly, with reported half-life (DT50) values of less than five days. apvma.gov.au Both aerobic and anaerobic degradation pathways in soil lead to the production of the carboxylic acid metabolite (490M1), which can account for 66-84% of the applied radioactivity in studies. fao.org While the parent compound dissipates rapidly, its acid metabolite is more persistent in the soil environment. apvma.gov.aunih.gov The half-life of this acid metabolite in aerobic soils has been reported to range from 38 to 131 days, and in some cases, up to 511 days. fao.orgapvma.gov.au

The rate of degradation is influenced by soil type and conditions. For instance, dissipation is faster in Inceptisol compared to Ultisol. nih.gov Submerged or waterlogged anaerobic conditions and the presence of organic matter (like sludge amendment) can accelerate the degradation of both the parent compound and its acid metabolite. nih.govresearchgate.net The slower degradation rate in sterilized soil compared to natural soil highlights the critical role of microorganisms in this process. fao.orgresearchgate.net Kresoxim-methyl is known to have activity against a wide range of fungi, including Ascomycetes, Basidiomycetes, and Fungi Imperfecti, by inhibiting mitochondrial respiration. google.comfao.org This interaction with fungal populations is a key aspect of its metabolism in the environment.

Table 1: Degradation Half-Life (DT50) of Kresoxim-methyl and its Acid Metabolite in Soil

| Condition | Parent Kresoxim-methyl (DT50) | Total Residue (Kresoxim-methyl + Acid Metabolite) (DT50) | Source |

|---|---|---|---|

| Aerobic Soil | < 5 days | 38 - 511 days | apvma.gov.au |

| Inceptisol Soil | 0.9 days | 33.8 days | nih.gov |

| Ultisol Soil | 1.5 days | 43.6 days | nih.gov |

| Submerged Soil | 0.5 days | 5.2 days | nih.gov |

| Air Dry Soil | 2.3 days | 51.0 days | nih.gov |

| 5% Sludge Amended Soil | 0.7 days | 21.1 days | nih.gov |

Identification of Novel Transformation Products and Degradation Cascades

Following the initial formation of 4-Hydroxy Kresoxim-methyl Carboxylic Acid, further degradation occurs. In aerobic soil environments, this acid metabolite can be further broken down, eventually leading to mineralization into carbon dioxide (CO2) and the formation of bound residues. fao.org

Recent studies utilizing high-resolution mass spectrometry (HRMS) have identified several transformation products (TPs) of Kresoxim-methyl in soil, some of which had not been previously reported. researchgate.netacs.orgnih.gov The proposed degradation pathways, after the initial hydrolysis to the carboxylic acid, include subsequent oxidation and reduction reactions. acs.orgnih.gov In aquatic environments, multiple photo-transformation pathways have been observed, including hydroxylation and cleavage of the oxime ether and benzyl (B1604629) ether bonds, leading to a cascade of degradation products. researchgate.netnih.gov One study identified 18 different TPs in water, most of which were previously undescribed. researchgate.netnih.gov Other identified pathways include the oxidative cleavage of the acrylate (B77674) double bond and ether cleavage between the aromatic rings. nih.gov

Enzymatic Biotransformation in Biological Systems (Non-human)

In biological systems, the biotransformation of Kresoxim-methyl is an efficient, multi-step enzymatic process.

Carboxylesterase and Other Hydrolytic Enzyme Involvement

The cleavage of the ester bond in Kresoxim-methyl to form its free carboxylic acid (490M1) is the most critical and rapid initial biotransformation step. fao.orgfao.org This reaction is characteristic of hydrolysis catalyzed by carboxylesterases (CES), a family of enzymes that efficiently hydrolyze ester- and amide-containing compounds. nih.govmdpi.com These enzymes are crucial for the metabolic activation or detoxification of various chemicals. mdpi.com The hydrolysis of Kresoxim-methyl's ester group results in a more polar carboxylic acid, which facilitates its subsequent metabolism and elimination. nih.gov The involvement of hydrolytic enzymes is a major route for the primary degradation of Kresoxim-methyl. apvma.gov.au

Oxidative Transformations (e.g., Cytochrome P450-mediated)

After the initial ester hydrolysis, the resulting carboxylic acid metabolite undergoes further biotransformation. fao.org These subsequent reactions often involve oxidation. acs.orgnih.gov Key oxidative reactions include the hydroxylation of the phenoxy ring and oxidation of the aryl-methyl group. fao.org These types of oxidative reactions are characteristic of catalysis by Cytochrome P450 monooxygenases (P450s). nih.govresearchgate.net P450 enzymes are a diverse superfamily of enzymes involved in the metabolism of a wide range of xenobiotics, including pesticides. nih.govresearchgate.netresearchgate.netmdpi.com In pig hepatocytes, for example, hydroxylation at the 4-position of the phenoxy ring to form (E)-2-methoxyimino-2[2-(4-hydroxy-2-methylphenyloxymethyl)phenyl] acetic acid is a noted metabolic pathway. chemicalbook.com

Abiotic Degradation Mechanisms and Environmental Influences

Abiotic factors play a significant role in the transformation of Kresoxim-methyl and the formation of this compound in the environment. nih.gov The main abiotic degradation routes are hydrolysis and photolysis. apvma.gov.aunih.gov

Hydrolysis of the ester group is highly dependent on pH. researchgate.netnih.gov The compound is relatively stable in neutral or acidic aqueous solutions in the dark, but degrades very rapidly in alkaline conditions (pH 9), with a half-life of just 0.5 days. researchgate.netnih.gov The primary product of this hydrolysis is the carboxylic acid metabolite. chemicalbook.comnih.govresearchgate.net

Kresoxim-methyl is also susceptible to photochemical reactions when exposed to sunlight. researchgate.netnih.govnih.gov This photolysis can be influenced by substances commonly found in natural waters, such as humic acid, iron ions (Fe3+), and nitrate (B79036) (NO3-). researchgate.netnih.gov Light exposure, particularly Xenon-light, has been shown to significantly accelerate the dissipation of Kresoxim-methyl and its acid metabolite in soil. nih.gov Other environmental factors like temperature and atmospheric carbon dioxide levels also significantly affect the dissipation rate in water and soil. nih.govnih.govresearchgate.net For instance, the total residues were found to dissipate faster under elevated CO2 conditions. nih.gov

Table 2: Influence of Abiotic Factors on Kresoxim-methyl Degradation in Water

| Condition | Half-Life (DT50) of Kresoxim-methyl | Half-Life (DT50) of Total Residue | Source |

|---|---|---|---|

| Varying pH, Temp, Light, CO2 | 1 to 26.1 days | 6.1 to 94.0 days | nih.govresearchgate.net |

| pH 9 (dark) | 0.5 days | Not Specified | researchgate.netnih.gov |

| pH 7 (25 °C) | 34 days | Not Specified | chemicalbook.com |

Photolytic Pathways and Kinetics in Aqueous and Surface Environments

Research on kresoxim-methyl indicates that it is susceptible to photochemical reactions in sunlit environments. nih.gov The degradation process can involve photoisomerization, hydrolysis, cleavage of the ether bonds, and hydroxylation. nih.gov One study determined the photolytic half-life of kresoxim-methyl in irradiated soil to be 35 days, which was notably slower than its degradation in dark control soil (6.7 days), suggesting that microbial degradation was a more dominant process under the tested conditions. fao.org The presence of natural substances in water, such as humic acid, can also influence the rate of photolysis. nih.gov Given that this compound is a product of these transformation pathways, its own susceptibility to further photolysis is plausible but not specifically quantified.

Hydrolytic Stability and pH Dependence

Specific data on the hydrolytic stability and pH-dependent half-life of this compound are not specified in the available scientific literature. To provide context, the hydrolysis of its parent compound, kresoxim-methyl, is highly dependent on pH.

Kresoxim-methyl is very stable in acidic conditions (pH 5) but becomes progressively less stable as the pH increases. fao.orgepa.gov In one study, the hydrolysis half-life of kresoxim-methyl was reported as 875 days at pH 5, 34 days at pH 7, and rapidly decreased to 0.29 days (approximately 7 hours) at pH 9. fao.org Another source confirms this trend, noting stability at pH 5, a 34-day half-life at pH 7, and a 7-hour half-life at pH 9. nih.govepa.gov This rapid degradation in alkaline conditions is primarily due to the hydrolysis of the methyl ester group, which forms the corresponding carboxylic acid metabolite (kresoxim-methyl acid, 490M1). ijaeb.comresearchgate.net Since this compound already possesses the carboxylic acid functional group, its hydrolytic stability profile would differ significantly from the parent ester, and it would not undergo the same primary hydrolysis reaction. Carboxylic acids are generally stable to further hydrolysis.

Table 1: Hydrolytic Half-Life of Kresoxim-methyl (Parent Compound)

| pH | Half-Life (t½) | Reference |

|---|---|---|

| 5 | 875 days | fao.org |

| 7 | 34 days | fao.orgepa.gov |

| 9 | 7 hours (0.29 days) | fao.orgepa.gov |

Environmental Persistence, Sorption, and Mobility in Soil-Water Systems

The environmental behavior of this compound in soil and water systems has not been specifically detailed. However, extensive research on kresoxim-methyl and its primary acid metabolite (490M1) offers significant insights into the factors governing persistence, sorption, and mobility. Kresoxim-methyl degrades very rapidly in soil, primarily to kresoxim-methyl acid (490M1). epa.govripublication.com This primary metabolite is more persistent and mobile than the parent compound, and therefore its environmental impact is considered to be of greater significance. epa.gov

Adsorption/Desorption Characteristics in Diverse Soil Types

Quantitative adsorption/desorption data, such as Kd or Koc values, for this compound are not available. However, studies on kresoxim-methyl and its primary acid metabolite (490M1) show a clear pattern of mobility.

The parent compound, kresoxim-methyl, exhibits moderate mobility, with reported organic carbon-normalized adsorption coefficient (Koc) values ranging from 219 to 372. fao.org In contrast, its primary acid metabolite, 490M1, is significantly more mobile. epa.govripublication.com For 490M1, Koc values of 17 and 24 have been measured, and in some soils, its sorption was too low to be quantified, indicating a very high potential for mobility. fao.org One study found that the distribution coefficient (Kd) for kresoxim-methyl varied from 3.72-14.58, while for the acid metabolite it was much lower at 1.34-2.84, confirming the metabolite's weaker sorption to soil particles. ripublication.com Given that this compound is also a polar carboxylic acid, it would be expected to exhibit weak sorption and high mobility, similar to or potentially greater than that of 490M1 due to the additional polar hydroxyl group.

Table 2: Soil Sorption Coefficients for Kresoxim-methyl and its Primary Acid Metabolite (490M1)

| Compound | Coefficient | Value | Soil Mobility | Reference |

|---|---|---|---|---|

| Kresoxim-methyl | Koc | 219 - 372 | Moderate | fao.org |

| Kresoxim-methyl | Kd | 3.72 - 14.58 | Moderate | ripublication.com |

| Kresoxim-methyl Acid (490M1) | Koc | 17 - 24 | Very High | fao.org |

| Kresoxim-methyl Acid (490M1) | Kd | 1.34 - 2.84 | High | ripublication.com |

Leaching Potential and Transport Modeling

Specific leaching studies or transport models for this compound were not found. The leaching potential of a compound is inversely related to its sorption in soil. The data consistently show that the acid metabolite of kresoxim-methyl has a greater leaching potential than the parent molecule. ijaeb.comripublication.com

Column leaching studies demonstrate this difference clearly. In one experiment, over 90% of the applied kresoxim-methyl hydrolyzed to its acid metabolite within the soil column. ijaeb.comresearchgate.net While kresoxim-methyl itself has low to slight mobility, its acid metabolite (490M1) is considered to have very high mobility. ripublication.com In aged soil column studies, about 60% of the applied radioactivity was found in the leachate, almost entirely as the acid metabolite 490M1. fao.org However, lysimeter studies conducted under more realistic field conditions with a crop present showed that while 490M1 was detected in leachate, the annual average concentrations were very low (<0.01-0.04 µg/L), suggesting that other degradation and dissipation processes in the field mitigate the high leaching potential observed in laboratory settings. fao.org Amending soil with organic matter, such as sludge, has been shown to reduce the leaching of both the parent compound and its acid metabolite. ijaeb.comresearchgate.net Based on its chemical structure, this compound is expected to have a high leaching potential, comparable to that of the primary acid metabolite 490M1. epa.govripublication.com

Structure Activity Relationship Sar Studies of 4 Hydroxy Kresoxim Methyl Carboxylic Acid and Its Analogs

Quantitative Structure-Activity Relationships (QSAR) Modeling for Biological Activity

Quantitative Structure-Activity Relationship (QSAR) studies are pivotal in modern agrochemical research, providing mathematical models that relate the chemical structure of compounds to their biological activity. For strobilurin fungicides, including analogues of kresoxim-methyl (B120586), 3D-QSAR models have been particularly insightful. nih.gov

The inhibitory potency of kresoxim-methyl and its analogues is largely dictated by their ability to bind to the Qo site of the cytochrome bc1 complex in fungi, thereby inhibiting mitochondrial respiration. sci-hub.se The key structural feature for this interaction is the (E)-β-methoxyacrylate group, which serves as the toxophore. nih.gov

A critical metabolic transformation for kresoxim-methyl is the rapid hydrolysis of its methyl ester group to form the corresponding carboxylic acid (4-hydroxy kresoxim-methyl carboxylic acid). This conversion significantly reduces its fungicidal activity, as the carboxylic acid form has no inhibitory effect on mitochondrial respiration. apsnet.org This highlights the crucial role of the methyl ester moiety for potent in-vitro inhibitory activity.

Studies on kresoxim-methyl analogues have revealed that modifications to various parts of the molecule can significantly impact its fungicidal efficacy. For instance, the introduction of different substituents on the phenyl ring can alter the electronic and steric properties of the molecule, thereby influencing its binding affinity to the target site.

A 3D-QSAR model developed for a series of novel strobilurin derivatives indicated that the introduction of large, electropositive groups at the 4-position of the benzene (B151609) ring and small, electronegative groups at the 2-position was beneficial for fungicidal activity. nih.gov This model provides a quantitative framework for understanding how specific molecular descriptors correlate with inhibitory potency.

Table 1: In vitro Fungicidal Activity of Kresoxim-methyl and its Analogs against Various Fungal Pathogens

| Compound | Target Pathogen | IC50 (mg/L) | Reference |

| Kresoxim-methyl | Venturia inaequalis | 0.00033-0.0078 | caymanchem.com |

| Kresoxim-methyl | Podosphaera leucotricha | 1.25 | apsnet.org |

| Kresoxim-methyl | Erysiphe cichoracearum | 1.25 | apsnet.org |

| Kresoxim-methyl | Erysiphe graminis | 2.5 | apsnet.org |

| Kresoxim-methyl | Saprolegnia (mycelial growth) | 0.240 | caymanchem.com |

| Sydnone Derivative D17 | Pseudoperonospora cubensis | 49 | nih.gov |

| Kresoxim-methyl (control) | Pseudoperonospora cubensis | 44 | nih.gov |

Predictive QSAR models are instrumental in the design of novel fungicidal compounds. By establishing a statistically significant correlation between molecular descriptors and biological activity, these models can be used to predict the potency of yet-to-be-synthesized derivatives. This in silico screening approach significantly accelerates the discovery process for new agrochemicals.

For strobilurin fungicides, predictive models have been developed based on the known three-dimensional structure of the cytochrome bc1 complex. nih.govunimi.it These models help in understanding the key interactions between the fungicide and its target protein, guiding the design of new molecules with improved binding affinity and, consequently, higher fungicidal activity. nih.govunimi.it

The development of a three-dimensional model of the Pyricularia oryzae cytochrome bc1 complex with azoxystrobin (B1666510) as a ligand has provided valuable insights into the recognition determinants of strobilurin-like derivatives. nih.govunimi.it Such models can explain the mechanism of resistance, for example, the G143A mutation, and guide the rational design of new fungicides that can overcome this resistance. nih.govunimi.it

Rational Design Principles for Modulating Bioactivity and Selectivity

The rational design of novel fungicides based on the kresoxim-methyl scaffold aims to enhance efficacy, broaden the activity spectrum, and overcome resistance. This involves strategic modifications to the molecule based on a thorough understanding of its SAR.

Several strategies have been employed to enhance the fungicidal activity of kresoxim-methyl analogues. One approach involves the synthesis of hybrid molecules that combine the pharmacophore of strobilurins with that of other fungicides, such as succinate (B1194679) dehydrogenase inhibitors (SDHIs). nih.gov This can lead to dual-action fungicides with a broader spectrum of activity and a lower risk of resistance development. nih.gov

Another strategy, termed the "plug-in molecular" method, involves introducing the pharmacophore of strobilurins to other active molecular scaffolds. nih.gov This has led to the design of novel derivatives with excellent fungicidal effects, particularly against Sclerotinia sclerotiorum. nih.gov

Furthermore, modifications to the side chain of the kresoxim-methyl molecule have been explored. For example, the synthesis of mitochondrion-targeted triphenylphosphonium-based kresoxim-methyl analogues has shown that the position of conjugation and the length of the linker can significantly influence fungicidal activity. acs.org

Table 2: Fungicidal Activity of Rationally Designed Kresoxim-methyl Analogs

| Compound/Analog | Design Strategy | Target Pathogen | Activity | Reference |

| Strobilurin-SDHI Hybrids | Dual-action fungicide | Pyricularia oryzae, Sclerotinia sclerotiorum | Good inhibition | nih.gov |

| Aryloxypyridine Derivatives | "Plug-in molecular" method | Sclerotinia sclerotiorum | Excellent fungicidal effect | nih.gov |

| TPP-conjugated Analogs | Mitochondrion-targeting | Various fungi | Activity dependent on linker and position | acs.org |

The stereochemistry of the (E)-β-methoxyacrylate toxophore is crucial for the fungicidal activity of strobilurins. The E isomer is the active form, while the Z isomer is generally inactive. This stereochemical requirement underscores the specific spatial arrangement needed for effective binding to the target enzyme.

Pharmacophore Elucidation and Ligand-Based Drug Design (Non-therapeutic)

The pharmacophore of a class of active molecules represents the essential three-dimensional arrangement of functional groups required for biological activity. For strobilurin fungicides, the key pharmacophore is the methyl-(E)-β-methoxyacrylate moiety. nih.gov

Ligand-based drug design approaches utilize the known active ligands of a target to develop a pharmacophore model. This model can then be used to screen virtual libraries of compounds to identify new potential inhibitors. The development of a three-dimensional model of the P. oryzae cytochrome bc1 complex with a bound strobilurin ligand has been a significant step in this direction. nih.govunimi.it This model not only confirms the importance of the known pharmacophore but also sheds light on the key recognition determinants within the active site, paving the way for the rational design of novel fungicides with improved activity against resistant strains. nih.govunimi.it

Role of 4 Hydroxy Kresoxim Methyl Carboxylic Acid As a Key Metabolite or Intermediate

Formation as a Primary Metabolite of Kresoxim-methyl (B120586) in Biotic Systems

4-Hydroxy Kresoxim-methyl Carboxylic Acid is a significant metabolite of Kresoxim-methyl, a widely used strobilurin fungicide. nih.gov Its formation in biological systems is a result of specific enzymatic processes that alter the parent compound. This biotransformation is a key step in the degradation cascade of Kresoxim-methyl in various organisms, including plants and animals. fao.org

The transformation of Kresoxim-methyl to this compound involves two primary enzymatic reactions: hydrolysis and hydroxylation. The main mechanism for the biodegradation of Kresoxim-methyl is the hydrolysis of the methyl ester group, which converts it into its corresponding carboxylic acid, often referred to as the acid metabolite. nih.govresearchgate.netqascf.com This reaction is a critical detoxification step observed across different biological systems.

Concurrently or subsequently, a hydroxylation reaction occurs on the aromatic ring of the molecule. Specifically, a hydroxyl group (-OH) is added at the 4-position of the 2-methylphenoxy ring. This process results in the formation of the metabolite officially named (2E)-{2-[(4-hydroxy-2- methylphenoxy)methyl]phenyl}(methoxyimino)acetic acid, also known by the code 490M9. fao.org

The metabolic pathway of Kresoxim-methyl demonstrates a sequential cascade of biotransformation reactions. The initial and major route of metabolism is the cleavage of the methyl ester bond via hydrolysis, leading to the formation of Kresoxim-methyl carboxylic acid. qascf.com This step is fundamental to the degradation process in both plants and animals.

Following the initial hydrolysis, further enzymatic modifications occur, including hydroxylation of the phenoxy-ring. This leads to the production of this compound (490M9). This particular metabolite has been identified in a range of biotic systems, highlighting its role as a common intermediate in the metabolic pathway. fao.org The sequence of these reactions ensures the progressive breakdown of the parent fungicide into more polar compounds.

Table 1: Documented Presence of this compound (490M9) in Biotic Systems

| Organism Type | Specific Examples |

| Plants | Apple, Grape, Wheat |

| Animals | Goat, Hen |

| Rotational Crops | Lettuce, Carrot Greens, Bean Forage, Wheat Straw |

Source: Adapted from JMPR Report on Kresoxim-methyl. fao.org

Significance as an Intermediate in Further Degradation and Mineralization

As a stable intermediate, this compound plays a crucial role in the continued degradation of Kresoxim-methyl. Its formation facilitates further breakdown by subsequent enzymatic or abiotic processes, ultimately leading toward complete mineralization. nih.gov

The carboxylic acid group of the metabolite is a reactive site for further transformations. While specific pathways for the 4-hydroxy metabolite are part of a complex degradation web, general subsequent reactions for related metabolites include conjugation. For instance, the non-hydroxylated acid metabolite can form glucuronide conjugates in animals, a common detoxification pathway that increases water solubility and facilitates excretion. fao.org

The ultimate fate of xenobiotics like Kresoxim-methyl and its metabolites in the environment is mineralization—the complete breakdown into simpler inorganic molecules such as carbon dioxide and water. This process involves the cleavage of the aromatic rings within the this compound molecule. Abiotic degradation pathways that can contribute to this include photolysis, where sunlight can induce the cleavage of ether bonds in the parent compound and its metabolites. nih.govrsc.orgresearchgate.net In soil, microbial activity is paramount, with microorganisms utilizing the compound as a carbon source, leading to ring cleavage and eventual mineralization. nih.govresearchgate.net

Environmental Monitoring and Presence in Agroecosystems (Non-regulatory compliance specific)

The study of Kresoxim-methyl's environmental fate necessitates the monitoring of its key metabolites, including this compound. The detection of this metabolite in soil and water provides insight into the degradation processes occurring in agricultural environments.

Research has shown that Kresoxim-methyl can degrade rapidly in various soil types, with half-lives often less than three days. nih.govresearchgate.net This rapid degradation leads to the formation of transformation products, including its primary acid metabolite. The persistence of Kresoxim-methyl and its acid metabolite is influenced by various abiotic factors in aquatic systems, such as pH, temperature, and light. nih.gov Studies investigating the dissipation of Kresoxim-methyl in water confirm that it readily forms its acid metabolite, making the analysis of both the parent compound and its metabolites crucial for understanding its environmental impact. nih.gov The presence of these compounds in agroecosystems underscores the importance of analytical methods capable of detecting not just the parent fungicide but also its significant transformation products.

Table 2: Factors Influencing the Dissipation of Kresoxim-methyl and Formation of its Acid Metabolite in Water

| Abiotic Factor | Influence on Dissipation |

| pH | Fast degradation observed in alkaline (pH 9) solutions. researchgate.net |

| Temperature | Affects the rate of chemical and biological degradation processes. nih.gov |

| Light (Photolysis) | Prone to photochemical reactions, which can be a significant degradation pathway. nih.govresearchgate.net |

| Dissolved Substances | Natural substances like humic acid and certain ions can affect photolysis rates. researchgate.net |

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the requested outline and focuses solely on this compound. Generating content for the specified sections would require detailed data from dedicated research, which does not appear to have been published or made publicly accessible.

Computational and Theoretical Chemistry Applications for 4 Hydroxy Kresoxim Methyl Carboxylic Acid

Prediction of Environmental Fate Parameters and Reactivity Descriptors

LogP and pKa Predictions for Environmental Mobility

The environmental mobility and fate of a chemical compound are significantly influenced by its physicochemical properties, primarily its lipophilicity (LogP) and its acidity (pKa). For 4-Hydroxy Kresoxim-methyl (B120586) Carboxylic Acid, a key metabolite of the fungicide Kresoxim-methyl, computational models are employed to predict these values, offering insights into its potential for movement and distribution within various environmental compartments.

The acid dissociation constant (pKa) determines the extent to which a compound will exist in its ionized or non-ionized form at a given pH. This is crucial for predicting its behavior in soil and water systems. For the free acid metabolite of Kresoxim-methyl (490M1), a pKa of 4.2 has been reported fao.orgfao.org. This indicates that in environments with a pH above 4.2, such as most soils and surface waters, the carboxylic acid group will be deprotonated, forming a negatively charged carboxylate ion. This ionized form is generally more water-soluble and less likely to adsorb to soil particles, thereby increasing its mobility. The addition of a hydroxyl group on the phenyl ring of 4-Hydroxy Kresoxim-methyl Carboxylic Acid would have a minor effect on the pKa of the distant carboxylic acid group, and thus it is expected to have a pKa value in a similar range.

These predicted values are critical inputs for environmental fate models, helping to assess the likelihood of this compound contaminating ground and surface water.

Table 1: Predicted Physicochemical Properties of Kresoxim-methyl and its Acid Metabolite

| Compound | Predicted LogP | Predicted pKa | Implications for Environmental Mobility |

| Kresoxim-methyl | 3.40 | Not applicable | Low water solubility, prone to adsorption to soil organic matter. |

| Kresoxim-methyl Carboxylic Acid (490M1) | 0.15 (at pH 7) | 4.2 | Higher water solubility and mobility, especially in neutral to alkaline soils and water. |

| This compound | Expected to be < 0.15 | Expected to be ~4.2 | High water solubility and potential for leaching. |

Biodegradability and Persistence Modeling

Kresoxim-methyl is known to degrade rapidly in soil and water, with the primary degradation pathway being the hydrolysis of the methyl ester to form its carboxylic acid metabolite nih.gov. This initial metabolite can then undergo further transformations, including hydroxylation of the phenyl ring, leading to the formation of this compound.

Regulatory assessments have indicated that the primary carboxylic acid degradate is expected to be more persistent and more mobile than the parent Kresoxim-methyl epa.gov. This suggests that while the parent compound may dissipate quickly, its breakdown products can linger in the environment. The persistence of these metabolites is a critical factor in assessing the potential for long-term exposure to non-target organisms.

Computational models, such as those based on Quantitative Structure-Activity Relationships (QSAR), can be used to predict the biodegradability of chemical compounds. These models analyze the chemical structure to identify functional groups that are susceptible to microbial degradation. For a molecule like this compound, the presence of the carboxylic acid and hydroxyl groups can influence its susceptibility to microbial attack. While specific modeling data for this exact compound is not widely published, the general principles of biodegradation suggest that the aromatic rings may be more resistant to rapid degradation.

Emerging Research Perspectives and Future Directions in 4 Hydroxy Kresoxim Methyl Carboxylic Acid Studies

Integration of Omics Technologies in Biotransformation Research (e.g., Metagenomics, Proteomics)

The application of omics technologies is set to revolutionize our understanding of the biotransformation of kresoxim-methyl (B120586) to 4-Hydroxy Kresoxim-methyl Carboxylic Acid. These powerful tools allow for a system-wide analysis of the complex biological processes involved in pesticide degradation.

Metagenomics: This approach enables the study of the collective genetic material from a microbial community, bypassing the need for culturing individual species. rsc.org In the context of kresoxim-methyl degradation, metagenomics can identify the full spectrum of microorganisms present in contaminated soil or water and pinpoint the specific genes and enzymes responsible for the hydrolysis of the parent compound to its carboxylic acid metabolite. rsc.orgresearchgate.net By analyzing the functional potential of the microbial community, researchers can predict the rate and extent of this compound formation. nih.gov This is crucial for developing effective bioremediation strategies. rsc.org For instance, metagenomic analysis of pesticide-contaminated agricultural soils has revealed the presence of core degrading genes involved in various metabolic processes, including transport and stress response. researchgate.net

Proteomics and Metabolomics: While genomics reveals the potential for degradation, proteomics (the study of proteins) and metabolomics (the study of metabolites) provide direct evidence of microbial activity. nih.gov Proteomics can identify the specific enzymes being expressed by microorganisms during the breakdown of kresoxim-methyl. nih.govresearchgate.net Metabolomics, in parallel, can track the appearance and disappearance of various intermediate compounds, including this compound, providing a detailed picture of the degradation pathway. nih.gov The integration of these omics approaches offers a comprehensive view of the biotransformation process, from the genetic blueprint to the functional outcome. rsc.org

The table below illustrates the application of various omics technologies in pesticide biotransformation research:

| Omics Technology | Application in this compound Research | Potential Insights |

| Metagenomics | Identification of microbial communities and genes involved in kresoxim-methyl degradation in soil and water. | Discovery of novel degradation pathways and key microbial players. rsc.orgresearchgate.net |

| Proteomics | Analysis of protein expression in microorganisms exposed to kresoxim-methyl. | Identification of specific enzymes responsible for the hydrolysis to this compound. nih.govresearchgate.net |

| Metabolomics | Profiling of metabolites produced during the biotransformation of kresoxim-methyl. | Confirmation of degradation pathways and identification of other potential transformation products. nih.gov |

| Transcriptomics | Studying gene expression (RNA) of microbial communities in response to kresoxim-methyl. nih.gov | Understanding the regulatory mechanisms that control the degradation process. mdpi.com |

Development of Advanced In Situ and Real-time Monitoring Techniques

Effective management of kresoxim-methyl and its metabolites in the environment requires advanced monitoring techniques that are rapid, sensitive, and can be deployed directly in the field.

Future research will focus on moving beyond traditional laboratory-based analytical methods towards in situ and real-time monitoring. This includes the development of biosensors and portable analytical devices that can provide immediate data on the concentration of this compound in soil and water. Such technologies would enable rapid assessment of contamination levels and the effectiveness of remediation efforts.

Challenges in monitoring include the low concentrations at which these compounds can be present and the complexity of environmental matrices. wur.nl Surface-Enhanced Raman Spectroscopy (SERS) is a promising non-invasive technique that offers high sensitivity and field applicability. tandfonline.com Combining technologies, such as electrochemical sensors with smartphones, is another emerging trend for real-time monitoring. tandfonline.com

Sustainable Chemical Synthesis Methodologies and Green Chemistry Principles

The production of kresoxim-methyl and the study of its metabolites are increasingly being viewed through the lens of green chemistry. This approach seeks to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net

For the synthesis of kresoxim-methyl itself, research is exploring more environmentally friendly methods that use less hazardous reagents and solvents, and generate less waste. google.com One patented method, for example, highlights advantages such as the use of cheap and readily available raw materials, a short process flow, and minimal wastewater generation. google.com The principles of green chemistry are also being applied to the development of biopesticides, which are seen as a more sustainable alternative to synthetic pesticides. mdpi.com

The synthesis of analytical standards for metabolites like this compound is also an area where green chemistry principles can be applied. This includes using biocatalysts and renewable resources to create these necessary reference materials in a more sustainable manner. mdpi.com

The following table outlines key green chemistry principles and their potential application in the context of kresoxim-methyl and its metabolites:

| Green Chemistry Principle | Application in Kresoxim-methyl Lifecycle |

| Prevention | Designing synthesis routes for kresoxim-methyl that minimize waste generation. researchgate.net |

| Atom Economy | Maximizing the incorporation of all materials used in the process into the final product. |

| Less Hazardous Chemical Syntheses | Using and generating substances that possess little or no toxicity to human health and the environment. researchgate.net |

| Designing Safer Chemicals | Developing pesticides that are effective against pests but have minimal toxicity to non-target organisms. mdpi.com |

| Safer Solvents and Auxiliaries | Minimizing the use of auxiliary substances or making them innocuous. researchgate.net |

| Use of Renewable Feedstocks | Utilizing renewable raw materials rather than depleting ones whenever technically and economically practicable. researchgate.net |

Exploration of Novel Bioremediation Strategies Based on Degradation Pathways

A deeper understanding of the degradation pathways of kresoxim-methyl is paving the way for novel bioremediation strategies to clean up contaminated environments. researchgate.net Bioremediation harnesses the metabolic capabilities of microorganisms to break down pollutants into less harmful substances. researchgate.net

Future research in this area will focus on:

Bioaugmentation: This involves introducing specific microorganisms with a known ability to degrade kresoxim-methyl into a contaminated site to enhance the rate of breakdown. pressbooks.pub The identification of potent degrading microbes through metagenomic studies is a key enabler of this strategy.

Biostimulation: This approach involves stimulating the activity of indigenous microorganisms already present in the contaminated environment by adding nutrients or other growth-limiting factors.

Engineered Systems: The development of bioreactors containing immobilized enzymes or microorganisms that can efficiently treat contaminated water is another promising avenue. berscience.org

By elucidating the complete degradation pathway, from kresoxim-methyl to this compound and beyond, researchers can design more effective and targeted bioremediation approaches. researchgate.net The ultimate goal is to develop sustainable and cost-effective methods for mitigating the environmental impact of this widely used fungicide.

Q & A

Q. What are the primary synthetic routes and characterization methods for 4-Hydroxy Kresoxim-methyl Carboxylic Acid?

Methodological Answer: The compound is primarily derived from the oxidative metabolism of kresoxim-methyl. Key steps include:

- Phase I Biotransformation : Cleavage of ester, oxime ether, and benzyl ether bonds in kresoxim-methyl, followed by hydroxylation of ring A (para to the oxygen substituent) and oxidation to the carboxylic acid .

- Characterization : Use LC-HRMS (Liquid Chromatography-High-Resolution Mass Spectrometry) to confirm the molecular ion peak ([M-H]⁻ at m/z 313.3478) and fragmentation patterns. ¹H/¹³C NMR verifies hydroxylation and carboxylic acid group formation (e.g., downfield shifts for -COOH at ~170 ppm in ¹³C NMR) .

Q. How can researchers quantify this compound in biological matrices?

Methodological Answer:

- Sample Preparation : Extract fecal or tissue samples (e.g., liver, kidney) using solid-phase extraction (SPE) with C18 cartridges.

- Analytical Technique : Employ HPLC-UV/DAD (Diode Array Detection) with a reverse-phase C18 column (mobile phase: acetonitrile/0.1% formic acid). Calibrate using a reference standard (CAS: 181373-11-5) .

- Validation : Assess recovery rates (≥80%) and limit of quantification (LOQ < 0.1 µg/g) via spike-and-recovery experiments in rat plasma .

Advanced Research Questions

Q. How should researchers design experiments to assess the environmental fate of this compound in soil ecosystems?

Methodological Answer:

- Microcosm Studies : Incubate soil samples (e.g., agricultural loam) with the compound (10–100 µg/g) under controlled humidity (60% WHC) and temperature (25°C). Monitor degradation via LC-MS/MS over 30 days.

- Microbial Activity : Use Biolog EcoPlates™ to measure carbon substrate utilization (e.g., carboxylic acids like α-ketobutyric acid) by soil microbiota. Correlate with compound persistence .

- Advanced Spectroscopy : Apply ATR-FTIR to detect interactions between the carboxylic acid group and soil nanoparticles (e.g., ceria), which may alter bioavailability .

Q. How can contradictory data on the compound’s metabolic stability across species be resolved?

Methodological Answer:

- Cross-Species Assays : Compare in vitro metabolism using hepatocytes from rats, humans, and zebrafish. Incubate with 10 µM compound and quantify residual levels via LC-HRMS at 0, 1, 3, and 6 hours.